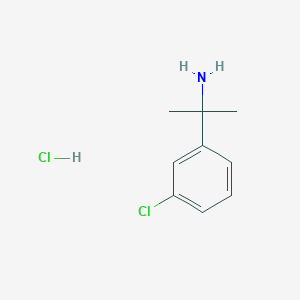

2-(3-Chlorophenyl)propan-2-amine hydrochloride

CAS No.: 1216523-22-6

Cat. No.: VC2807465

Molecular Formula: C9H13Cl2N

Molecular Weight: 206.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216523-22-6 |

|---|---|

| Molecular Formula | C9H13Cl2N |

| Molecular Weight | 206.11 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H |

| Standard InChI Key | DPLPZZFTPMLUPT-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=CC(=CC=C1)Cl)N.Cl |

| Canonical SMILES | CC(C)(C1=CC(=CC=C1)Cl)N.Cl |

Introduction

Chemical Identity and Structure

Basic Identification

2-(3-Chlorophenyl)propan-2-amine hydrochloride belongs to the arylalkylamine class of compounds. It consists of a benzene ring with a chlorine atom at the meta (3) position, connected to a propan-2-amine group, with the molecule existing as a hydrochloride salt. The compound's basic structure features a tertiary carbon connecting the aromatic ring to two methyl groups and an amino group, creating a characteristic branched arrangement. This structural configuration contributes to its specific chemical behavior and potential applications in various research contexts. The compound represents an important class of substituted amines with potential significance in medicinal chemistry and pharmaceutical research.

Nomenclature and Identification Systems

The compound is known under several synonyms in scientific literature and commercial databases, reflecting different naming conventions in organic chemistry. These alternative names help researchers identify the compound across different resources and publications, ensuring proper cross-referencing in scientific work. The various identifiers also assist in distinguishing this compound from structurally similar derivatives that may have different substitution patterns or functional groups.

Table 1: Identification Parameters for 2-(3-Chlorophenyl)propan-2-amine hydrochloride

| Parameter | Value |

|---|---|

| Primary CAS Registry Number | 17790-50-0 |

| MDL Number | MFCD11870093 |

| Synonyms | 1-(3-Chlorophenyl)-1-methylethylamine hydrochloride; Benzenemethanamine, 3-chloro-α,α-dimethyl-; 2-(3-chlorophenyl)propan-2-aMine HCl |

| InChIKey | RJFOLCUYDLFKFW-UHFFFAOYSA-N |

Structural Representation

The molecular structure can be represented using various chemical notation systems that provide different levels of structural detail. These notations are essential for database searching, computational chemistry, and structure-activity relationship studies. The SMILES and InChI representations, in particular, allow for precise digital encoding of the compound's structure, facilitating computational analysis and database integration.

Table 2: Structural Representation Formats

| Representation Type | Value |

|---|---|

| SMILES | CC(C)(C1=CC(=CC=C1)Cl)N |

| InChI | InChI=1S/C9H12ClN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3 |

| Molecular Formula (free base) | C9H12ClN |

| Molecular Formula (salt) | C9H13Cl2N |

Physical and Chemical Properties

Fundamental Physical Properties

The physical properties of 2-(3-Chlorophenyl)propan-2-amine hydrochloride define its behavior under various conditions and its suitability for different applications. These properties are crucial for researchers working with the compound, as they dictate appropriate handling procedures, storage conditions, and experimental parameters. The predicted values provide a reasonable approximation of the compound's behavior when experimental data may be limited.

Table 3: Basic Physical Properties of 2-(3-Chlorophenyl)propan-2-amine hydrochloride

| Property | Value | Nature of Value |

|---|---|---|

| Molar Mass (free base) | 169.65 g/mol | Calculated |

| Molar Mass (hydrochloride) | 206.10 g/mol | Calculated |

| Density | 1.092±0.06 g/cm³ | Predicted |

| Boiling Point | 227.0±15.0 °C | Predicted |

| pKa | 9.05±0.10 | Predicted |

Spectroscopic Characteristics

Mass spectrometry data provides valuable information about the compound's behavior under different ionization conditions. The predicted collision cross section (CCS) values are particularly useful for analytical chemists attempting to identify or quantify the compound using ion mobility mass spectrometry techniques. These parameters serve as reference points for method development and compound identification in complex matrices.

Table 4: Predicted Collision Cross Section Values for Different Mass Spectrometry Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 170.07311 | 135.0 |

| [M+Na]+ | 192.05505 | 148.4 |

| [M+NH4]+ | 187.09965 | 144.7 |

| [M+K]+ | 208.02899 | 141.4 |

| [M-H]- | 168.05855 | 138.0 |

| [M+Na-2H]- | 190.04050 | 142.8 |

| [M]+ | 169.06528 | 138.2 |

| [M]- | 169.06638 | 138.2 |

| Source | Storage Temperature | Additional Information |

|---|---|---|

| Commercial supplier data | Room temperature | For solid form |

| Research grade supplier | 2-8°C | For higher purity grades |

Solution Preparation

When preparing solutions of 2-(3-Chlorophenyl)propan-2-amine hydrochloride for experimental use, precise concentration calculations are essential for accurate results. The following table provides guidelines for preparing solutions at different concentrations, which is particularly valuable for researchers conducting dose-response studies or requiring specific molar concentrations for their experiments. These calculations take into account the molecular weight of the hydrochloride salt form.

Table 6: Stock Solution Preparation Guide

| Desired Concentration | Volume Required for Different Amounts |

|---|---|

| 1 mg | |

| 1 mM | 4.8771 mL |

| 5 mM | 0.9754 mL |

| 10 mM | 0.4877 mL |

| Parameter | Listing A | Listing B | Possible Explanation |

|---|---|---|---|

| CAS Number | 17790-50-0 | 1216523-22-6 | Different salt forms or database error |

| Molecular Formula | C9H12ClN | C9H13Cl2N | Free base vs. hydrochloride salt |

| Molecular Weight | 169.65 | 205.04 | Consistent with formula differences |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume